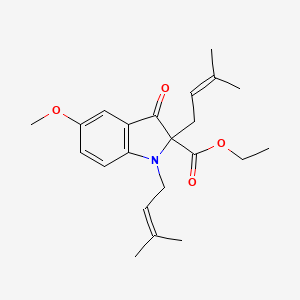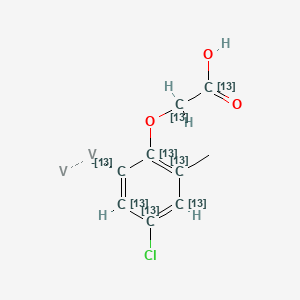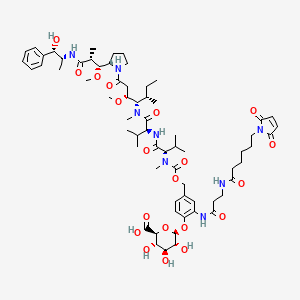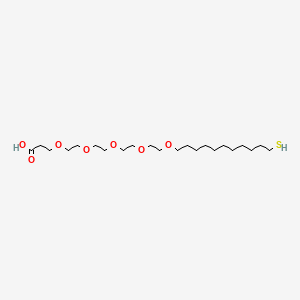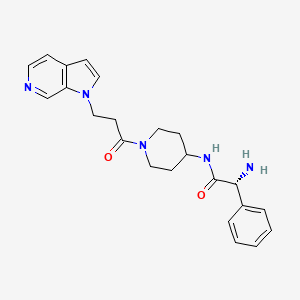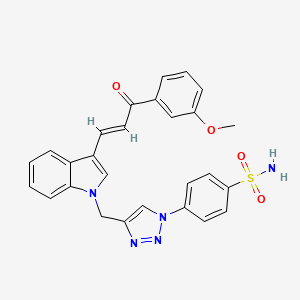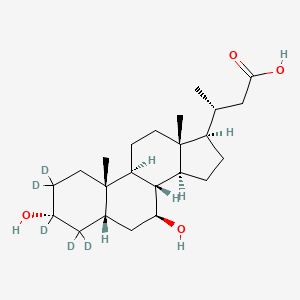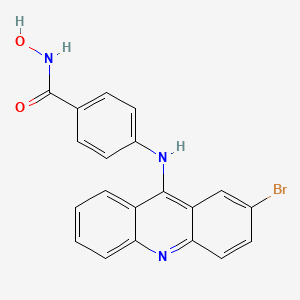
(rac)-4-Hydroxymethyl Ambrisentan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-4-Hydroxymethyl Ambrisentan-d3 is a deuterium-labeled derivative of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the Ambrisentan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound.
化学反応の分析
Types of Reactions
(rac)-4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, alcohols, and substituted derivatives. These products are often used in further research to study the metabolic pathways and pharmacokinetics of the compound.
科学的研究の応用
(rac)-4-Hydroxymethyl Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of Ambrisentan.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of pulmonary arterial hypertension.
作用機序
The mechanism of action of (rac)-4-Hydroxymethyl Ambrisentan-d3 involves its selective binding to endothelin receptors, particularly the ETA receptor. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, leading to the relaxation of blood vessels and a reduction in blood pressure. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolic pathways, providing insights into its therapeutic effects.
類似化合物との比較
Similar Compounds
Ambrisentan: The non-deuterated form of the compound, used clinically for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with broader receptor binding and different therapeutic applications.
Uniqueness
(rac)-4-Hydroxymethyl Ambrisentan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3 |
InChIキー |
PDUAYPFMBRYSNN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
正規SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




